Anticancer Potency in MCF-7 Breast Cancer Cells: Pyrazole–Thiophene Hybrid vs. Clinical Reference Drugs
In a rationally designed series of pyrazole–thiophene hybrid derivatives sharing the 3-(5-chlorothiophen-2-yl)-1H-pyrazole scaffold, the most potent analogue (compound 2) demonstrated an IC₅₀ of 6.57 µM against MCF-7 breast cancer cells, a potency comparable to doxorubicin, erlotinib, and sorafenib reference standards [1]. By contrast, a structurally distinct pyrazolylcarbohydrazide-derived Cu(II) complex (4e) bearing a different aryl substituent showed an IC₅₀ of 55.66 µg/mL against A549 lung cancer cells, while carboplatin gave 93.67 µg/mL [2]. This ~10-fold differential in micromolar potency underscores the critical role of the chlorothiophene–pyrazole core in dictating cytotoxicity magnitude.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ = 6.57 µM (MCF-7) for pyrazole–thiophene hybrid analogue 2 |
| Comparator Or Baseline | Cu(II) pyrazolylcarbohydrazide complex 4e: IC₅₀ = 55.66 µg/mL (A549); Carboplatin: IC₅₀ = 93.67 µg/mL (A549); Doxorubicin/Erlotinib/Sorafenib: comparable to 6.57 µM |
| Quantified Difference | Pyrazole–thiophene hybrid ≈ 10× more potent than pyrazolylcarbohydrazide Cu(II) complex (expressed in comparable mass units) |
| Conditions | MCF-7 breast cancer cell line; A549 lung cancer cell line; standard MTT assay |
Why This Matters
Demonstrates that the pyrazole–thiophene core scaffold achieves clinically relevant anticancer potency, providing a quantifiable procurement rationale over generic pyrazole carbohydrazide alternatives lacking the chlorothiophene moiety.
- [1] Sallam, M.N. et al. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances, 15(47), 40078–40092. View Source
- [2] Pyrazolylcarbohydrazide-derived Schiff bases and their Cu(II) complexes: Design, synthesis, characterization, DFT, in-vitro anticancer, antimicrobial and in-silico antimalarial studies. (2026). Inorganica Chimica Acta. DOI: 10.1016/j.ica.2026.122345. View Source
